Piperaquine tetraphosphate

Descripción

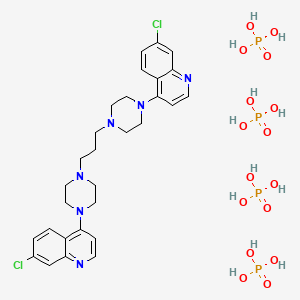

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32Cl2N6.4H3O4P/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29;4*1-5(2,3)4/h2-9,20-21H,1,10-19H2;4*(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKKJVUSSVZQRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44Cl2N6O16P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90919955 | |

| Record name | Phosphoric acid--4,4'-[propane-1,3-diyldi(piperazine-4,1-diyl)]bis(7-chloroquinoline) (4/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90919955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

927.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911061-10-4 | |

| Record name | Piperaquine tetraphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911061104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid--4,4'-[propane-1,3-diyldi(piperazine-4,1-diyl)]bis(7-chloroquinoline) (4/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90919955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPERAQUINE PHOSPHATE (1:4) ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHB5WLO51Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Piperaquine Tetraphosphate Against Plasmodium falciparum: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperaquine (B10710), a bisquinoline antimalarial, is a critical partner drug in artemisinin-based combination therapies (ACTs) for the treatment of uncomplicated Plasmodium falciparum malaria. Its primary mechanism of action involves the disruption of heme detoxification within the parasite's digestive vacuole, a pathway essential for parasite survival. This guide provides a detailed examination of piperaquine's molecular interactions, the experimental methodologies used to elucidate its function, and the mechanisms by which the parasite can develop resistance.

Primary Mechanism of Action: Inhibition of Heme Detoxification

During its intraerythrocytic stage, P. falciparum digests large quantities of host hemoglobin in its acidic digestive vacuole (DV) to obtain essential amino acids. This process releases vast amounts of toxic free heme (ferriprotoporphyrin IX). To protect itself from oxidative damage, the parasite polymerizes this heme into an inert, crystalline structure called hemozoin.

Piperaquine, like other quinoline (B57606) antimalarials, is a weak base that accumulates in the acidic DV. Its primary mode of action is to interfere with hemozoin formation. It is thought to cap the growing faces of the hemozoin crystal, preventing further polymerization of heme. This leads to the buildup of toxic free heme within the DV, which in turn is believed to cause oxidative stress, membrane damage, and ultimately, parasite death.[1][2]

Quantitative Data on Piperaquine Activity

The efficacy of piperaquine and the impact of resistance can be quantified through various in vitro assays.

Table 1: In Vitro Susceptibility of P. falciparum to Piperaquine

| P. falciparum Strain/Isolate | Resistance Phenotype | IC50 (nM) | Reference |

| 3D7 | Sensitive | 27 ± 17 | [3] |

| V1S | Multidrug-resistant | 42 ± 10 | [3] |

| Kenyan Field Isolates (Median) | Mixed | 32 (IQR: 17-46) | [3] |

| China-Myanmar Border Isolates (Median) | Generally Sensitive | 5.6 (IQR: 4.1-7.1) | [4] |

| RF12 (Cambodian Isolate) | Resistant | 19.3 | [5] |

| NF54 | Sensitive | Not specified, used as baseline | [5] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IQR: Interquartile Range.

Table 2: Effect of Piperaquine on Heme Species Distribution in P. falciparum

| Treatment | Heme Species | Percentage of Total Heme-Iron | Reference |

| Untreated Control | Hemozoin | ~83% | [1] |

| Free Heme | ~13% | [1] | |

| Hemoglobin | ~4% | [1] | |

| 200 nM Piperaquine | Hemozoin | Significantly Reduced | [1] |

| Free Heme | Significantly Increased | [1] | |

| Hemoglobin | Increased | [1] | |

| 2 µM Piperaquine | Hemozoin | Significantly Reduced | [1] |

| Free Heme | Significantly Increased | [1] | |

| Hemoglobin | Increased | [1] |

Mechanisms of Piperaquine Resistance

The emergence of piperaquine resistance, particularly in Southeast Asia, poses a significant threat to malaria control efforts. The primary mechanisms of resistance identified to date involve genetic modifications that reduce the accumulation of piperaquine in the DV.

Plasmodium falciparum Chloroquine Resistance Transporter (PfCRT)

Mutations in the pfcrt gene are a major driver of piperaquine resistance. PfCRT is a transmembrane protein located on the parasite's digestive vacuole membrane. Certain mutations in PfCRT are thought to enable the transporter to efflux piperaquine out of the DV, thereby reducing the drug's concentration at its site of action.[6]

Plasmepsin 2 and 3 (PfPM2/3) Gene Amplification

Increased copy numbers of the plasmepsin 2 and plasmepsin 3 genes have been strongly associated with piperaquine resistance.[7][8] These genes encode for aspartic proteases involved in the initial steps of hemoglobin digestion. The exact mechanism by which increased PfPM2/3 copy number confers piperaquine resistance is still under investigation, but it is hypothesized that it may alter the kinetics of hemoglobin digestion and heme release, providing the parasite with a means to survive in the presence of the drug.

Experimental Protocols

In Vitro Drug Susceptibility Testing: [3H]-Hypoxanthine Incorporation Assay

This assay is considered the gold standard for assessing the in vitro susceptibility of P. falciparum to antimalarial drugs. It measures the incorporation of radiolabeled hypoxanthine (B114508) into the parasite's nucleic acids as an indicator of parasite growth.

Protocol:

-

Preparation of Drug Plates: Prepare serial dilutions of piperaquine in a 96-well microtiter plate.

-

Parasite Culture: Use asynchronous or synchronized ring-stage P. falciparum cultures at a defined parasitemia (e.g., 0.3-0.5%) and hematocrit (e.g., 1.25-2%).[5][9]

-

Drug Exposure: Add the parasite culture to the drug-containing plates and incubate for 48 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).[5]

-

Radiolabeling: Add [3H]-hypoxanthine (e.g., 0.25 µCi/well) to each well and incubate for an additional 24 hours.[5]

-

Harvesting and Measurement: Terminate the assay by freezing the plate. Thaw the plate and harvest the cellular contents onto a glass-fiber filter using a cell harvester.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by non-linear regression analysis of the dose-response curves.

Heme Fractionation Assay

This assay quantifies the different species of heme (hemoglobin, free heme, and hemozoin) within the parasite, providing direct evidence for the inhibition of hemozoin formation.

Protocol:

-

Parasite Culture and Drug Treatment: Synchronize parasites to the ring stage and incubate with varying concentrations of piperaquine for 32 hours until they reach the late trophozoite stage.[2]

-

Harvesting: Lyse the red blood cells with saponin (B1150181) and wash the freed parasites with PBS.

-

Hemoglobin Fractionation: Resuspend the parasite pellet and centrifuge. The supernatant contains the hemoglobin fraction.

-

Free Heme Fractionation: Treat the pellet with a solution containing SDS and pyridine (B92270) to solubilize free heme. Centrifuge and collect the supernatant, which contains the free heme fraction.

-

Hemozoin Fractionation: Solubilize the remaining pellet, which contains the hemozoin, in NaOH.

-

Quantification: Measure the absorbance of the Fe(III)heme-pyridine complex in each fraction using a multi-well plate reader. Calculate the relative percentage of each heme species.[10]

Plasmepsin 2/3 Copy Number Variation (CNV) Analysis by qPCR

This method is used to determine the number of copies of the plasmepsin 2 and 3 genes in the parasite genome.

Protocol:

-

Genomic DNA Extraction: Extract genomic DNA from P. falciparum cultures or clinical isolates.

-

qPCR Reaction Setup: Prepare a qPCR reaction mixture containing SYBR Green or a TaqMan probe, specific primers for plasmepsin 2 and a single-copy reference gene (e.g., β-tubulin), and the extracted genomic DNA.[7][11]

-

qPCR Amplification: Perform the qPCR under the following typical conditions: an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.[11][12]

-

Data Analysis: Determine the cycle threshold (Ct) values for both the target (plasmepsin 2) and reference genes. Calculate the copy number using the 2-ΔΔCt method, comparing the ΔCt of the test sample to a calibrator sample with a known single copy of the gene (e.g., 3D7 strain).[12]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: A diagram of the heme detoxification pathway in P. falciparum and the inhibitory action of piperaquine.

Caption: The role of mutated PfCRT in effluxing piperaquine from the digestive vacuole, leading to resistance.

Caption: A flowchart illustrating the key steps of the [3H]-hypoxanthine incorporation assay.

Conclusion

Piperaquine remains a vital component of antimalarial therapy, primarily acting through the disruption of heme detoxification in P. falciparum. Understanding its mechanism of action and the evolution of resistance is crucial for the development of strategies to prolong its efficacy and for the design of novel antimalarials. The experimental protocols and data presented in this guide provide a framework for researchers engaged in the study of antimalarial drug action and resistance. Continuous surveillance of molecular markers of resistance, such as pfcrt mutations and pfpm2/3 copy number variations, is essential for monitoring the effectiveness of piperaquine-based ACTs in the field.

References

- 1. The plasmepsin-piperaquine paradox persists in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro Activities of Piperaquine, Lumefantrine, and Dihydroartemisinin in Kenyan Plasmodium falciparum Isolates and Polymorphisms in pfcrt and pfmdr1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Susceptibility of Plasmodium falciparum Isolates from the China-Myanmar Border Area to Piperaquine and Association with Candidate Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Incomplete Plasmodium falciparum growth inhibition following piperaquine treatment translates into increased parasite viability in the in vitro parasite reduction ratio assay [frontiersin.org]

- 6. Impact of piperaquine resistance in Plasmodium falciparum on malaria treatment effectiveness in The Guianas: a descriptive epidemiological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of copy number assays for detection and surveillance of piperaquine resistance associated plasmepsin 2/3 copy number variation in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of copy number assays for detection and surveillance of piperaquine resistance associated plasmepsin 2/3 copy number variation in Plasmodium falciparum. — MORU Tropical Health Network [tropmedres.ac]

- 9. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimization of a multi-well colorimetric assay to determine haem species in Plasmodium falciparum in the presence of anti-malarials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academicjournals.org [academicjournals.org]

- 12. researchgate.net [researchgate.net]

Piperaquine Tetraphosphate: A Technical Deep Dive into Hemozoin Formation Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperaquine (B10710), a bisquinoline antimalarial agent, is a critical component of artemisinin-based combination therapies (ACTs), primarily partnered with dihydroartemisinin. Its prolonged half-life provides a crucial prophylactic effect against recrudescent and new infections. The primary mechanism of action of piperaquine, akin to other quinoline (B57606) antimalarials like chloroquine, is the inhibition of hemozoin formation within the acidic digestive vacuole of the Plasmodium parasite. This guide provides an in-depth technical overview of the core mechanism of piperaquine tetraphosphate (B8577671), focusing on its interaction with heme and the subsequent disruption of heme detoxification.

Mechanism of Action: Inhibition of Hemozoin Biocrystallization

The intraerythrocytic stages of the Plasmodium parasite digest copious amounts of host hemoglobin in their digestive vacuole to obtain essential amino acids. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies the heme by polymerizing it into an inert, insoluble crystal called hemozoin, which is biochemically equivalent to β-hematin.

Piperaquine, as a weak base, is protonated and trapped within the acidic environment of the parasite's digestive vacuole. Here, it is thought to exert its antimalarial effect by binding to free heme, thereby preventing its incorporation into the growing hemozoin crystal. This leads to an accumulation of toxic free heme, which is believed to induce parasite death through oxidative damage to cellular components and disruption of membrane function.

Quantitative Data on Piperaquine Activity

The following tables summarize key quantitative data related to the antimalarial activity and cellular accumulation of piperaquine.

Table 1: In Vitro Antimalarial Activity of Piperaquine against Plasmodium falciparum

| P. falciparum Strain | Chloroquine Susceptibility | Piperaquine IC₅₀ (nM) | Reference |

| 3D7 | Sensitive | 59 | [1] |

| K1 | Resistant | 61 | [1] |

| Clinical Isolates (Cameroon) | Mixed | Geometric Mean: 38.9 (Range: 7.76 - 78.3) | [1] |

| Clinical Isolates (France, imported) | Mixed | Mean: 81.3 (Range: 9.8 - 217.3) |

Table 2: Cellular Accumulation of Piperaquine in P. falciparum

| P. falciparum Strain | Piperaquine Susceptibility | Cellular Accumulation Ratio (CAR) | Experimental Conditions | Reference |

| Dd2 | Sensitive | Not specified, but higher than resistant clone | Incubation with 5 nM [³H]piperaquine | |

| PQP clone 1 | Resistant | Not specified, but lower than sensitive clone | Incubation with 5 nM [³H]piperaquine |

Experimental Protocols

In Vitro β-Hematin Formation Inhibition Assay

This assay spectrophotometrically quantifies the inhibition of β-hematin (hemozoin) formation in a cell-free system.

Materials:

-

Hemin (B1673052) chloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sodium acetate (B1210297) buffer (e.g., 0.5 M, pH 4.8)

-

Piperaquine tetraphosphate

-

96-well microplate

-

Plate reader

Protocol:

-

Prepare a stock solution of hemin in DMSO (e.g., 2 mM).

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the piperaquine dilutions. Include a positive control (e.g., chloroquine) and a negative control (DMSO vehicle).

-

Add the hemin stock solution to each well.

-

Initiate the polymerization reaction by adding the acetate buffer to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 18-24 hours) to allow for β-hematin formation.

-

After incubation, centrifuge the plate to pellet the β-hematin.

-

Carefully remove the supernatant containing unreacted heme.

-

Dissolve the β-hematin pellet in a suitable solvent (e.g., 0.1 M NaOH).

-

Measure the absorbance of the dissolved β-hematin at a specific wavelength (e.g., 405 nm) using a plate reader.

-

Calculate the percentage of inhibition for each piperaquine concentration relative to the negative control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the piperaquine concentration and fitting the data to a dose-response curve.

In Vitro Antimalarial Susceptibility Assay ([³H]-Hypoxanthine Incorporation)

This assay measures the inhibition of parasite growth by quantifying the incorporation of radiolabeled hypoxanthine (B114508) into the parasite's nucleic acids.[1]

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Complete culture medium (RPMI 1640 with supplements)

-

This compound

-

[³H]-Hypoxanthine

-

96-well microplate

-

Cell harvester

-

Scintillation counter

Protocol:

-

Prepare serial dilutions of this compound in the complete culture medium.

-

In a 96-well plate, add the piperaquine dilutions. Include drug-free controls.

-

Add the synchronized parasite culture (e.g., 0.5% parasitemia, 2.5% hematocrit) to each well.

-

Incubate the plate under standard culture conditions (e.g., 37°C, 5% CO₂, 5% O₂) for 24 hours.

-

Add [³H]-hypoxanthine to each well and incubate for an additional 24 hours.

-

Harvest the cells onto a filter mat using a cell harvester.

-

Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of growth inhibition for each piperaquine concentration relative to the drug-free control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the piperaquine concentration and fitting the data to a dose-response curve.

Piperaquine Accumulation Assay

This assay quantifies the uptake of radiolabeled piperaquine by infected red blood cells.

Materials:

-

Synchronized P. falciparum culture (late trophozoite/schizont stage)

-

[³H]-Piperaquine

-

Silicone oil mixture (e.g., dibutyl phthalate (B1215562) and dioctyl phthalate)

-

Microcentrifuge tubes

-

Scintillation fluid and counter

Protocol:

-

Incubate the synchronized parasite culture with a known concentration of [³H]-piperaquine for a specified time at 37°C.

-

Prepare microcentrifuge tubes with a layer of silicone oil on top of an aqueous solution (e.g., sorbitol).

-

At various time points, take an aliquot of the cell suspension and layer it on top of the silicone oil in the microcentrifuge tubes.

-

Centrifuge the tubes to pellet the cells through the oil layer, separating them from the extracellular medium.

-

Freeze the tubes and cut them to separate the cell pellet from the supernatant and oil.

-

Lyse the cell pellet and measure the radioactivity using a scintillation counter.

-

Measure the radioactivity of the supernatant to determine the extracellular drug concentration.

-

Calculate the cellular accumulation ratio (CAR) as the ratio of the intracellular drug concentration to the extracellular drug concentration.

Visualizations

Caption: Mechanism of piperaquine-mediated inhibition of hemozoin formation.

Caption: Experimental workflow for β-hematin inhibition assay.

References

The Role of Piperaquine Tetraphosphate in Autophagy Inhibition: A Technical Guide for Cancer Research

Abstract: Autophagy is a cellular catabolic process that plays a complex and often contradictory role in oncology. While it can suppress tumor initiation, it is more commonly co-opted by established tumors as a pro-survival mechanism to withstand metabolic stress and resist therapy. Consequently, the inhibition of autophagy has emerged as a promising strategy to sensitize cancer cells to cytotoxic treatments. Piperaquine (B10710) (PPQ) tetraphosphate, a bisquinoline antimalarial agent, is recognized as a potent inhibitor of autophagy. This technical guide provides an in-depth examination of its mechanism of action, its effects on key cellular pathways, and detailed protocols for its study in cancer cell models. By acting as a lysosomotropic agent, piperaquine disrupts the final, critical step of the autophagic process, leading to the accumulation of autophagosomes and cellular stress. This guide is intended for researchers, scientists, and drug development professionals exploring novel combination therapies in cancer.

Introduction: The Duality of Autophagy in Cancer

Autophagy is a highly conserved intracellular degradation and recycling process that sequesters cytoplasmic components, including misfolded proteins and damaged organelles, within double-membraned vesicles called autophagosomes. These vesicles then fuse with lysosomes to form autolysosomes, where the cargo is degraded by acidic hydrolases. This process is essential for maintaining cellular homeostasis.

In the context of cancer, autophagy is a double-edged sword. In normal cells, it acts as a tumor suppressor by clearing damaged components and preventing genomic instability. However, in established tumors, cancer cells frequently hijack the autophagic machinery to survive harsh microenvironmental conditions such as nutrient deprivation, hypoxia, and exposure to chemotherapy. This cytoprotective role makes autophagy a key mechanism of therapeutic resistance.[1][2] Therefore, inhibiting this process represents a viable strategy to enhance the efficacy of conventional cancer therapies.[3][4][5]

Piperaquine, a member of the quinoline (B57606) class of compounds similar to chloroquine (B1663885) (CQ) and hydroxychloroquine (B89500) (HCQ), is a late-stage autophagy inhibitor.[6] Its established safety profile as an antimalarial drug makes it an attractive candidate for repurposing in oncology.

Mechanism of Action: Lysosomotropic-Mediated Blockade of Autophagic Flux

The primary mechanism by which piperaquine inhibits autophagy is through its action as a lysomotropic agent . As a weak base, piperaquine can freely diffuse across cellular membranes in its uncharged state. Upon entering the acidic environment of the lysosome (pH ≈ 4.5-5.0), it becomes protonated. This charged form is unable to back-diffuse across the lysosomal membrane, leading to its accumulation and sequestration within the organelle.[6][7]

This accumulation has two major consequences:

-

Increased Lysosomal pH: The trapping of the protonated base raises the internal pH of the lysosome, moving it towards neutrality.

-

Enzyme Inactivation: Lysosomal acid hydrolases, which are responsible for degrading autophagic cargo, are optimally active at a low pH. The piperaquine-induced alkalinization of the lysosome significantly reduces their enzymatic activity.

This functional impairment of the lysosome blocks the final step of autophagy: the degradation of the autophagosome's contents after fusion. This results in a phenomenon known as autophagic flux blockade , characterized by the cellular accumulation of non-degraded autophagosomes and their cargo, including the key autophagy-related proteins LC3-II and p62/SQSTM1.[8]

Impact on Autophagy Signaling Pathway

The process of macroautophagy is tightly regulated by a series of protein complexes. It begins with the formation of a phagophore, which elongates and engulfs cytoplasmic cargo to form the autophagosome. Piperaquine does not interfere with these initial stages. Instead, it acts at the terminal step, preventing the degradation that completes the cycle. The diagram below illustrates the canonical pathway and highlights piperaquine's point of inhibition.

Quantitative Data Analysis

Direct quantitative data on the cytotoxic and autophagy-inhibiting effects of piperaquine in cancer cell lines is limited in publicly available literature. However, its activity can be inferred from studies on its primary antimalarial target and from extensive data on the analogous compound, hydroxychloroquine (HCQ), in cancer models.

Table 1: IC50 Values of Piperaquine against Plasmodium falciparum (Note: This data reflects antimalarial activity and serves as a reference for its biological potency. Cancer cell line IC50 data requires further investigation.)

| Organism/Strain | Mean IC50 (nM) | Range (nM) | Citation |

| P. falciparum (280 isolates) | 81.3 | 9.8 - 217.3 | [9] |

Table 2: Representative Effects of Quinoline-Based Autophagy Inhibitors in Cancer Models (Note: Data for Hydroxychloroquine (HCQ) is presented as an analogue to illustrate the expected effects of piperaquine.)

| Cancer Type | Treatment Combination | Effect | Citation |

| Neuroblastoma | 0.5 µM Cisplatin (B142131) + HCQ | As or more effective at inducing apoptosis than 2 µM Cisplatin alone. | [3][10] |

| Glioblastoma | 50 µg/mL Temozolomide (B1682018) + HCQ | As or more effective at inducing apoptosis than 100 µg/mL Temozolomide alone. | [3][10] |

| Nasopharyngeal Carcinoma | Cisplatin + Chloroquine | Reduced cell viability and promoted apoptosis compared to cisplatin alone. | [4] |

Table 3: Expected Changes in Autophagy Protein Markers Following Treatment with Piperaquine

| Protein Marker | Function | Expected Change with Piperaquine | Rationale |

| LC3-II | Component of autophagosome membrane | Increase | Blockade of lysosomal degradation leads to the accumulation of autophagosomes, hence an accumulation of the LC3-II protein bound to them. |

| p62/SQSTM1 | Autophagy cargo receptor, degraded in autolysosomes | Increase | As an autophagy substrate, p62 accumulates when its degradation is blocked.[11] |

Experimental Protocols

To investigate the effects of piperaquine on autophagy in cancer cells, the following experimental protocols are recommended.

Protocol 1: Assessment of Autophagic Flux by Western Blotting

This "LC3 turnover assay" is the gold standard for measuring autophagic flux. It distinguishes between an increase in autophagosome formation and a blockage of their degradation.

Methodology:

-

Cell Seeding: Plate cancer cells of interest at a density that allows for 24-48 hours of treatment without reaching confluence.

-

Treatment Groups: Prepare four treatment groups:

-

Vehicle Control (e.g., DMSO)

-

Piperaquine (at a predetermined concentration, e.g., 10-50 µM)

-

Bafilomycin A1 (BafA1, a V-ATPase inhibitor that also blocks lysosomal degradation, ~100 nM)

-

Piperaquine + BafA1

-

-

Incubation: Treat cells for a specified time (e.g., 24 hours). For the BafA1 and combination groups, add BafA1 for the final 2-4 hours of the incubation period.

-

Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification & SDS-PAGE: Quantify protein concentration (e.g., BCA assay), and load equal amounts of protein onto an SDS-PAGE gel (12-15% acrylamide (B121943) is recommended for resolving LC3-I and LC3-II).

-

Western Blot: Transfer proteins to a PVDF membrane and probe with primary antibodies against LC3 and p62. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Analysis:

-

Autophagy Induction: An increase in LC3-II in the drug-treated sample compared to the control.

-

Autophagic Flux Blockade: A significant accumulation of LC3-II in the piperaquine-treated sample compared to the control. Crucially, there will be little to no further increase in LC3-II levels in the Piperaquine + BafA1 group compared to the piperaquine-only group, indicating the flux was already maximally blocked. p62 levels will also be elevated.

-

References

- 1. Frontiers | Combination of an Autophagy Inducer and an Autophagy Inhibitor: A Smarter Strategy Emerging in Cancer Therapy [frontiersin.org]

- 2. profiles.foxchase.org [profiles.foxchase.org]

- 3. Autophagy Inhibition via Hydroxychloroquine or 3-Methyladenine Enhances Chemotherapy-Induced Apoptosis in Neuro-Blastoma and Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of autophagy by chloroquine makes chemotherapy in nasopharyngeal carcinoma more efficient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Autophagy inhibitors chloroquine and LY294002 enhance temozolomide cytotoxicity on cutaneous melanoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lysosome-targeting agents in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chloroquine affects autophagy to achieve an anticancer effect in EC109 esophageal carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro piperaquine susceptibility is not associated with the Plasmodium falciparum chloroquine resistance transporter gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Autophagy Inhibition via Hydroxychloroquine or 3-Methyladenine Enhances Chemotherapy-Induced Apoptosis in Neuro-Blastoma and Glioblastoma [mdpi.com]

- 11. Autophagic Regulation of p62 is Critical for Cancer Therapy [mdpi.com]

Piperaquine tetraphosphate activity on chloroquine-resistant malaria strains

A Technical Guide for Researchers and Drug Development Professionals

The emergence and spread of chloroquine-resistant Plasmodium falciparum strains have posed a significant challenge to global malaria control efforts. This has necessitated the development of new antimalarial agents with novel mechanisms of action or the ability to circumvent existing resistance pathways. Piperaquine (B10710) tetraphosphate (B8577671), a bisquinoline antimalarial drug, has emerged as a crucial partner drug in artemisinin-based combination therapies (ACTs), demonstrating significant efficacy against chloroquine-resistant parasites. This technical guide provides an in-depth analysis of piperaquine's activity, its mechanism of action, the molecular basis of resistance, and the experimental methodologies used to evaluate its efficacy.

In Vitro Activity Against Chloroquine-Resistant Strains

Piperaquine has consistently demonstrated potent in vitro activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.[1][2] Numerous studies have quantified this activity using the 50% inhibitory concentration (IC50), which represents the drug concentration required to inhibit parasite growth by 50%.

A study on fresh clinical isolates from Cameroon showed that piperaquine was highly active, with a geometric mean IC50 of 38.9 nmol/liter.[1][3] Importantly, there was no significant difference in piperaquine's activity against chloroquine-sensitive and chloroquine-resistant isolates.[1][3] Another study involving 280 P. falciparum isolates found that while there was a weak positive correlation between the IC50 values of piperaquine and chloroquine (B1663885), it was not significant enough to suggest cross-resistance.[4][5]

The following tables summarize the in vitro activity of piperaquine tetraphosphate against various P. falciparum strains, providing a comparative overview of its potency.

| Drug | P. falciparum Strain(s) | Genotype | Mean IC50 (nM) | IC50 Range (nM) | Reference |

| Piperaquine | Cameroonian Isolates (n=103) | Not Specified | 38.9 (Geometric Mean) | 7.76 - 78.3 | [1] |

| Piperaquine | Imported Malaria Isolates (n=280) | Not Specified | 81.3 | 9.8 - 217.3 | [4][5] |

| Piperaquine | Kenyan Isolates (n=115) | Not Specified | 32 (Median) | 17 - 46 (IQR) | [6] |

| Drug | P. falciparum Strain(s) | Chloroquine Susceptibility | Mean Piperaquine IC50 (nM) | Reference |

| Piperaquine | Cameroonian Isolates | Sensitive (IC50 < 100 nM) | 35.5 (Geometric Mean) | [1] |

| Piperaquine | Cameroonian Isolates | Resistant (IC50 ≥ 100 nM) | 40.7 (Geometric Mean) | [1] |

| Piperaquine | Imported Malaria Isolates | pfcrt K76 (Wild-type) | 74.0 | [4][5] |

| Piperaquine | Imported Malaria Isolates | pfcrt 76T (Mutant) | 87.7 | [4][5] |

Mechanism of Action and Resistance

Piperaquine, like chloroquine, is believed to exert its antimalarial effect by interfering with the detoxification of heme in the parasite's digestive vacuole.[7][8] During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline pigment called hemozoin (β-hematin).[9] Piperaquine is thought to inhibit this polymerization process, leading to the accumulation of toxic heme, which ultimately kills the parasite.[7][9]

The key to piperaquine's efficacy against chloroquine-resistant strains lies in its ability to overcome the primary mechanism of chloroquine resistance. Chloroquine resistance is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the membrane of the parasite's digestive vacuole.[10][11] These mutations enable the transporter to efflux chloroquine from the vacuole, reducing its concentration at the site of action.[11] Due to its larger molecular size and distinct chemical structure, piperaquine is a poor substrate for the mutated PfCRT and is therefore not efficiently expelled from the digestive vacuole, allowing it to accumulate and exert its inhibitory effect on hemozoin formation.[7]

However, resistance to piperaquine has emerged, particularly in Southeast Asia.[12][13] This resistance is associated with novel mutations in PfCRT, as well as an increased copy number of the plasmepsin 2 and 3 (pfpm2 and pfpm3) genes, which encode for hemoglobin-degrading enzymes.[10][12]

The following diagram illustrates the proposed mechanism of action of piperaquine and the role of PfCRT in chloroquine resistance.

Caption: Mechanism of piperaquine action and chloroquine resistance.

Experimental Protocols

The in vitro activity of antimalarial drugs is primarily assessed using parasite growth inhibition assays. The most common and standardized method is the [3H]-hypoxanthine incorporation assay.[4][5]

Protocol: In Vitro Drug Susceptibility Testing using [3H]-Hypoxanthine Incorporation

-

Parasite Culture:

-

P. falciparum strains are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

The culture medium consists of RPMI 1640 supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3.

-

Parasite synchronization is achieved by methods such as sorbitol treatment to obtain a culture predominantly at the ring stage.

-

-

Drug Preparation:

-

This compound and other antimalarial drugs are dissolved in an appropriate solvent (e.g., 70% ethanol, DMSO) to prepare stock solutions.

-

Serial dilutions of the drugs are prepared in the culture medium.

-

-

Assay Plate Preparation:

-

In a 96-well microtiter plate, 50 µL of the drug dilutions are added to each well.

-

Control wells containing culture medium with and without the drug solvent are included.

-

-

Parasite Inoculation:

-

A synchronized parasite culture (primarily ring stage) is diluted to a final parasitemia of 0.5% and a hematocrit of 2.5%.

-

200 µL of this parasite suspension is added to each well of the microtiter plate.

-

-

Incubation:

-

The plates are incubated for 42 hours at 37°C in the controlled gas environment.

-

-

Radiolabeling:

-

After 42 hours, 25 µL of culture medium containing 0.5 µCi of [3H]-hypoxanthine is added to each well.

-

The plates are incubated for an additional 24 hours.

-

-

Harvesting and Scintillation Counting:

-

The plates are frozen and thawed to lyse the erythrocytes.

-

The contents of each well are harvested onto a glass fiber filter using a cell harvester.

-

The filters are dried, and the incorporated radioactivity is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The counts per minute (CPM) are plotted against the drug concentration.

-

The IC50 value is determined by a nonlinear regression analysis of the dose-response curve.

-

The following diagram outlines the workflow for this experimental protocol.

Caption: Experimental workflow for in vitro drug susceptibility testing.

Conclusion

This compound remains a highly effective antimalarial agent against chloroquine-resistant P. falciparum. Its distinct chemical properties allow it to circumvent the primary mechanism of chloroquine resistance mediated by PfCRT. The quantitative data from numerous in vitro studies consistently demonstrate its potent activity. Understanding the mechanism of action and the experimental protocols used to evaluate its efficacy is crucial for ongoing drug development efforts and for monitoring the potential emergence of resistance. As resistance to piperaquine has been reported, continued surveillance and research into resistance mechanisms are essential to preserve the utility of this vital antimalarial drug.

References

- 1. In Vitro Activities of Piperaquine and Other 4-Aminoquinolines against Clinical Isolates of Plasmodium falciparum in Cameroon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Piperaquine, Chloroquine, and Amodiaquine on Drug Uptake and of These in Combination with Dihydroartemisinin against Drug-Sensitive and -Resistant Plasmodium falciparum Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro activities of piperaquine and other 4-aminoquinolines against clinical isolates of Plasmodium falciparum in Cameroon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro piperaquine susceptibility is not associated with the Plasmodium falciparum chloroquine resistance transporter gene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro piperaquine susceptibility is not associated with the Plasmodium falciparum chloroquine resistance transporter gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Activity of piperaquine and other 4-aminoquinoline antiplasmodial drugs against chloroquine-sensitive and resistant blood-stages of Plasmodium falciparum. Role of beta-haematin inhibition and drug concentration in vacuolar water- and lipid-phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Piperaquine-resistant PfCRT mutations differentially impact drug transport, hemoglobin catabolism and parasite physiology in Plasmodium falciparum asexual blood stages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An investigation of the mechanisms of piperaquine resistance in Plasmodium falciparum malaria [repository.cam.ac.uk]

- 13. mesamalaria.org [mesamalaria.org]

An In-depth Technical Guide to Piperaquine Tetraphosphate Binding Sites in Plasmodium falciparum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperaquine (B10710), a bisquinoline antimalarial, is a critical partner drug in artemisinin-based combination therapies (ACTs) for the treatment of uncomplicated Plasmodium falciparum malaria. Its efficacy is intrinsically linked to its accumulation within the parasite and interaction with specific molecular targets. This technical guide provides a comprehensive overview of the current understanding of piperaquine tetraphosphate (B8577671) binding sites in P. falciparum, with a focus on the primary determinant of resistance, the P. falciparum chloroquine (B1663885) resistance transporter (PfCRT). We delve into the molecular mechanisms of action and resistance, present key quantitative data on drug susceptibility and transport kinetics, and provide detailed experimental protocols for the investigation of piperaquine's interactions within the parasite. This guide is intended to serve as a valuable resource for researchers in the field of antimalarial drug discovery and development.

Mechanism of Action and Primary Binding Target

Piperaquine's primary mode of action is believed to be analogous to that of chloroquine, involving its accumulation in the acidic digestive vacuole (DV) of the parasite.[1][2][3] Within the DV, P. falciparum digests host hemoglobin, releasing large quantities of heme, which is toxic to the parasite. The parasite detoxifies this heme by polymerizing it into inert hemozoin crystals. Piperaquine is thought to bind to heme, preventing its polymerization and leading to the accumulation of toxic heme, which ultimately results in parasite death.[1][3][4]

The primary protein implicated in piperaquine binding and transport, and consequently in resistance, is the P. falciparum chloroquine resistance transporter (PfCRT) .[4][5][6][7][8][9] PfCRT is a transmembrane protein located in the membrane of the digestive vacuole. Mutations in the pfcrt gene are the principal drivers of chloroquine resistance and have been conclusively linked to piperaquine resistance.[4][5][7] Kinetic studies have demonstrated that PfCRT can directly bind and transport piperaquine.[5][7] Molecular dynamics simulations further suggest that piperaquine and chloroquine may occupy distinct but allosterically interacting sites within the central cavity of PfCRT.[5][10]

Molecular Determinants of Piperaquine Resistance

The emergence and spread of piperaquine resistance, particularly in Southeast Asia, threatens the efficacy of dihydroartemisinin-piperaquine, a key ACT. The molecular basis of this resistance is multifactorial, with two primary mechanisms identified:

-

Mutations in the P. falciparum chloroquine resistance transporter (pfcrt) gene: Specific point mutations in PfCRT are strongly associated with piperaquine resistance.[6][7][11] Interestingly, some of these mutations can lead to a re-sensitization of the parasite to chloroquine, highlighting a complex interplay in the transporter's substrate specificity.[5][7]

-

Amplification of plasmepsin 2 and plasmepsin 3 genes: Increased copy numbers of the genes encoding the hemoglobin-degrading aspartic proteases, plasmepsin II and III, are also a significant molecular marker of piperaquine resistance.[2][6][12][13] The exact mechanism by which this amplification confers resistance is still under investigation, but it is hypothesized to be related to alterations in hemoglobin digestion and the processing of peptides that may interact with PfCRT.[1][14]

Quantitative Data

In Vitro Susceptibility of P. falciparum to Piperaquine

The 50% inhibitory concentration (IC50) is a measure of the drug concentration required to inhibit parasite growth by 50% in vitro. IC50 values for piperaquine vary depending on the geographic origin and resistance profile of the parasite isolate.

| P. falciparum Strain/Isolate | Genotype (relevant markers) | Median IC50 (nM) | Reference |

| Kenyan Isolates | pfcrt-76 wild-type | 35 | [8] |

| Kenyan Isolates | pfcrt-76 mutant | 38 | [8] |

| V1S (multidrug-resistant) | Not specified | 42 | [8] |

| 3D7 (drug-sensitive) | Wild-type | 27 | [8] |

| China-Myanmar Border Isolates (2007-2016) | No plasmepsin 2/3 amplification | 5.6 | [4] |

| Kenyan Isolates (2008-2021) | Not specified | 27.32 - 32.62 | [15] |

Kinetic Parameters of Piperaquine Transport by PfCRT Isoforms

Transport of piperaquine across the digestive vacuole membrane is mediated by PfCRT. The kinetic parameters, Michaelis constant (K_m) and maximum velocity (V_max), describe the affinity and rate of this transport. These parameters have been determined by expressing different PfCRT isoforms in Xenopus laevis oocytes and measuring the uptake of radiolabeled piperaquine.

| PfCRT Isoform | Substrate | K_m (μM) | V_max (pmol/oocyte/h) | Reference |

| Dd2 | Piperaquine | Not determined | 131 ± 3 | [16] |

| Dd2_F145I | Piperaquine | Not determined | 149 ± 3 | [16] |

| Dd2 | Chloroquine | 260 ± 10 | Not specified | [16] |

| Dd2_F145I | Chloroquine | 370 ± 30 | Not specified | [16] |

| China C | Piperaquine | 1.1 ± 0.2 | 1.5 ± 0.1 | [17] |

| Dd2+F145I | Piperaquine | 1.4 ± 0.2 | 2.1 ± 0.1 | [17] |

Experimental Protocols

In Vitro Piperaquine Susceptibility Assay (SYBR Green I-based)

This assay is widely used to determine the IC50 of antimalarial compounds.

Principle: The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, thus providing a measure of parasite growth.

Methodology:

-

Parasite Culture: Asynchronous P. falciparum cultures are maintained in RPMI-1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine, with O+ human erythrocytes at a 2-5% hematocrit.

-

Drug Plate Preparation: Piperaquine is serially diluted in media and dispensed into a 96-well plate.

-

Assay Initiation: Synchronized ring-stage parasites are added to the drug-containing plates to a final parasitemia of 0.5-1% and a hematocrit of 2%.

-

Incubation: Plates are incubated for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

-

Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. A lysis buffer containing SYBR Green I is then added to each well.

-

Fluorescence Reading: The fluorescence is read using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC50 value is determined by non-linear regression analysis.[18][19][20]

PfCRT-mediated Piperaquine Transport Assay in Xenopus laevis Oocytes

This heterologous expression system allows for the functional characterization of transporter proteins like PfCRT.

Principle: cRNA encoding a specific PfCRT isoform is injected into Xenopus oocytes. The oocytes then express the transporter on their plasma membrane, and the uptake of radiolabeled substrate can be measured.

Methodology:

-

Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.

-

cRNA Injection: cRNA encoding the PfCRT isoform of interest is injected into the oocytes. Control oocytes are injected with water.

-

Incubation: Oocytes are incubated for 2-4 days to allow for protein expression.

-

Transport Assay: Oocytes are incubated in a buffer containing radiolabeled piperaquine for a defined period.

-

Washing and Lysis: After incubation, the oocytes are washed to remove extracellular radiolabel and then lysed.

-

Scintillation Counting: The amount of radiolabeled piperaquine taken up by the oocytes is quantified by liquid scintillation counting.

-

Data Analysis: The rate of transport is calculated and used to determine kinetic parameters (K_m and V_max).[16][21][22]

CRISPR/Cas9-mediated Gene Editing of pfcrt

CRISPR/Cas9 technology enables precise genetic modification of the P. falciparum genome to study the impact of specific mutations on drug resistance.

Principle: The Cas9 nuclease is guided by a single-guide RNA (sgRNA) to a specific genomic locus, where it creates a double-strand break. The parasite's DNA repair machinery can then be exploited to introduce desired mutations via a provided donor template.

Methodology:

-

Design of sgRNA and Donor Template: An sgRNA is designed to target the pfcrt locus. A donor DNA template is created containing the desired mutation(s) flanked by homology arms corresponding to the sequences upstream and downstream of the target site.

-

Plasmid Construction: The sgRNA and Cas9 are cloned into a P. falciparum expression vector. The donor template is also included in a plasmid or provided as a linear DNA fragment.

-

Transfection: The plasmids are introduced into P. falciparum-infected erythrocytes by electroporation.

-

Selection: Transfected parasites are selected using a drug-selectable marker present on the plasmids.

-

Genotypic Analysis: The genomic DNA of the selected parasites is sequenced to confirm the successful introduction of the desired mutation.

-

Phenotypic Analysis: The piperaquine susceptibility of the genetically modified parasites is then assessed using the in vitro susceptibility assay described above.[2][10][12][23]

Visualizations

Proposed Mechanism of Piperaquine Action and Resistance

Caption: Proposed mechanism of piperaquine action and resistance in P. falciparum.

Experimental Workflow for Identifying Piperaquine Binding Sites

Caption: A generalized workflow for the identification and validation of piperaquine binding sites.

Logical Relationship of PfCRT in Piperaquine Resistance

Caption: Logical flow from drug pressure to the piperaquine resistance phenotype mediated by PfCRT.

Conclusion

The identification and characterization of piperaquine binding sites in P. falciparum are crucial for understanding its mechanism of action and for the development of strategies to overcome resistance. PfCRT has been unequivocally identified as a key player in piperaquine binding, transport, and resistance. Further research into the structural and functional consequences of PfCRT mutations, as well as the role of other factors such as plasmepsin amplification, will be vital for the continued efficacy of this important antimalarial drug. The experimental approaches outlined in this guide provide a framework for the ongoing investigation into the complex interactions between piperaquine and the malaria parasite.

References

- 1. journals.asm.org [journals.asm.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Plasmepsin II-III copy number accounts for bimodal piperaquine resistance among Cambodian Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Susceptibility of Plasmodium falciparum Isolates from the China-Myanmar Border Area to Piperaquine and Association with Candidate Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inactivation of Plasmepsins 2 and 3 Sensitizes Plasmodium falciparum to the Antimalarial Drug Piperaquine. | Broad Institute [broadinstitute.org]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Activities of Piperaquine, Lumefantrine, and Dihydroartemisinin in Kenyan Plasmodium falciparum Isolates and Polymorphisms in pfcrt and pfmdr1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Silico Designing and Analysis of Inhibitors against Target Protein Identified through Host-Pathogen Protein Interactions in Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficient CRISPR/Cas9-mediated genome editing in P. falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. media.malariaworld.org [media.malariaworld.org]

- 12. CRISPR/Cas9 Editing of the Plasmodium falciparum Genome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The plasmepsin-piperaquine paradox persists in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Impact of parasite genomic dynamics on the sensitivity of Plasmodium falciparum isolates to piperaquine and other antimalarial drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PfCRT mutations conferring piperaquine resistance in falciparum malaria shape the kinetics of quinoline drug binding and transport - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evidence for the early emergence of piperaquine-resistant Plasmodium falciparum malaria and modeling strategies to mitigate resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Drying anti-malarial drugs in vitro tests to outsource SYBR green assays | springermedizin.de [springermedizin.de]

- 19. Drying anti-malarial drugs in vitro tests to outsource SYBR green assays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Evidence for activation of endogenous transporters in Xenopus laevis oocytes expressing the Plasmodium falciparum chloroquine resistance transporter, PfCRT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. CRISPR/Cas9 Editing of the Plasmodium falciparum Genome | Springer Nature Experiments [experiments.springernature.com]

In Silico Modeling of Piperaquine Tetraphosphate-Target Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of piperaquine (B10710) tetraphosphate (B8577671) and its interactions with key targets within Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Piperaquine, a bisquinoline antimalarial, is a critical component of artemisinin-based combination therapies (ACTs). Understanding its molecular mechanism of action and potential resistance pathways through computational approaches is paramount for the development of next-generation antimalarials and for optimizing the use of this vital drug.

Introduction to Piperaquine and its Known Targets

Piperaquine has long been utilized for malaria treatment, with its primary mechanism of action widely believed to be analogous to that of chloroquine (B1663885)—the inhibition of heme detoxification in the parasite's digestive vacuole.[1] During its intraerythrocytic life stage, the malaria parasite digests copious amounts of host hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by crystallizing it into an inert substance called hemozoin. Piperaquine is thought to interfere with this process, leading to a buildup of toxic heme and subsequent parasite death.[2]

However, recent in silico and experimental evidence has pointed towards additional or alternative molecular targets, broadening our understanding of piperaquine's bioactivity and the mechanisms by which resistance can emerge. Computational studies have investigated its interactions with Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH), a crucial enzyme in the parasite's glycolytic pathway.[3] Furthermore, the P. falciparum chloroquine resistance transporter (PfCRT), a protein implicated in chloroquine resistance, has been identified as a key player in piperaquine resistance, with specific mutations modulating parasite susceptibility.[4][5] Amplification of the plasmepsin 2 and 3 genes, which encode for hemoglobin-degrading proteases, has also been associated with piperaquine resistance.[6]

In Silico Methodologies for Studying Piperaquine-Target Interactions

Computational modeling offers a powerful and cost-effective approach to investigate the molecular interactions between piperaquine and its putative targets at an atomic level. The primary in silico techniques employed are molecular docking and molecular dynamics (MD) simulations.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand (piperaquine) when bound to a receptor (target protein) to form a stable complex.[7] This method is instrumental in identifying potential binding sites and elucidating the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. The binding affinity is often estimated through scoring functions, providing a rank-ordering of potential drug candidates.

Experimental Protocol: Molecular Docking of Piperaquine with PfLDH

-

Protein and Ligand Preparation:

-

The three-dimensional crystal structure of P. falciparum lactate dehydrogenase (PfLDH) is obtained from the Protein Data Bank (PDB; e.g., PDB ID: 2X8L).[1]

-

Water molecules and any co-crystallized ligands are removed from the protein structure.

-

Hydrogen atoms are added to the protein, and its charge is neutralized.

-

The 3D structure of piperaquine is generated and energy-minimized using a suitable force field (e.g., MMFF94).

-

-

Docking Simulation:

-

Software such as AutoDock or Glide is used to perform the docking calculations.

-

A grid box is defined to encompass the active site of PfLDH, often identified from the position of a co-crystallized native ligand or through binding site prediction algorithms.

-

A search algorithm (e.g., Lamarckian genetic algorithm in AutoDock) is employed to explore various conformations and orientations of piperaquine within the defined active site.

-

-

Analysis of Results:

-

The resulting docked poses are clustered and ranked based on their predicted binding energies.

-

The pose with the lowest binding energy is typically selected for further analysis.

-

Visualization software (e.g., PyMOL, VMD) is used to examine the interactions between piperaquine and the amino acid residues of the target protein.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the piperaquine-target complex over time, offering a more realistic representation of the biological system than static docking poses.[8] These simulations can be used to assess the stability of the docked complex, refine the binding pose, and calculate binding free energies.

Experimental Protocol: Molecular Dynamics Simulation of a Piperaquine-PfCRT Complex

-

System Setup:

-

The initial coordinates for the simulation are taken from the best-ranked docked pose of piperaquine with a model of PfCRT (e.g., based on PDB ID: 6UKJ).[3][6]

-

A force field (e.g., CHARMM36 for the protein and CGenFF for the ligand) is assigned to describe the atomic interactions.[9]

-

The complex is placed in a periodic box of water molecules (e.g., TIP3P water model), and ions are added to neutralize the system and mimic physiological salt concentrations.

-

-

Simulation Protocol:

-

The system undergoes energy minimization to remove any steric clashes.

-

The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT ensemble) followed by constant pressure (NPT ensemble).

-

A production simulation is run for a significant duration (e.g., 100-500 ns) to sample the conformational space of the complex.

-

-

Trajectory Analysis:

-

The stability of the simulation is assessed by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over time.

-

The flexibility of individual residues is analyzed using the root-mean-square fluctuation (RMSF).

-

Binding free energies can be calculated using methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA).

-

Hydrogen bond analysis and visualization of the trajectory provide detailed insights into the dynamics of the interaction.

-

Quantitative Data on Piperaquine-Target Interactions

The following tables summarize key quantitative data from in silico and in vitro studies on the interaction of piperaquine and its analogs with their proposed targets.

Table 1: In Silico Binding Affinities of Piperaquine Analogs

| Compound | Target | Method | Binding Energy (kcal/mol) |

| Piperaquine Analog M9 | PfLDH | Molecular Docking | -8.25[9] |

| Piperaquine Analog M11 | PfLDH | Molecular Docking | -7.86[9] |

| Piperaquine Analog M9 | PfLDH | MD with MM/PBSA | -5.06[9] |

Table 2: In Vitro Inhibitory Concentrations (IC50) of Piperaquine against P. falciparum

| P. falciparum Strain/Isolate | IC50 (nM) | Reference |

| 3D7 (chloroquine-sensitive) | 27 | [10] |

| K1 (chloroquine-resistant) | - | - |

| V1S | 42 | [10] |

| Kenyan Isolates (median) | 32 | [10] |

| Cameroonian Isolates (geometric mean) | 38.9 | [11] |

| China-Myanmar Border Isolates (median) | 5.6 | [12] |

| Imported Malaria Isolates (France, mean) | 81.3 | [13] |

Table 3: Transport Kinetics of Piperaquine by PfCRT Isoforms

| PfCRT Isoform | Substrate | Km (µM) | Vmax (pmol/oocyte/h) | Reference |

| Dd2 | Piperaquine | - | 131 | [14] |

| Dd2_F145I (PPQ-resistant) | Piperaquine | - | 149 | [14] |

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways targeted by piperaquine and the workflows for its in silico and in vitro characterization.

Signaling Pathways

Caption: The proposed mechanism of piperaquine action on the heme detoxification pathway.

Caption: Inhibition of PfLDH by piperaquine disrupts the parasite's energy metabolism.

Experimental and Logical Workflows

Caption: A typical workflow for the in silico analysis of piperaquine-target interactions.

Caption: An integrated workflow for the in vitro validation of piperaquine's activity.

In Silico ADME/Tox Modeling of Piperaquine

Methodologies for In Silico ADME/Tox Prediction:

-

Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate the chemical structure of a compound with its biological activity or property. For ADME/Tox, QSAR models can predict properties such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding, and potential for hepatotoxicity.

-

Physiologically-Based Pharmacokinetic (PBPK) Modeling: PBPK models are more complex and aim to simulate the fate of a drug in the body by integrating physicochemical data, in vitro ADME data, and physiological information. These models can provide detailed predictions of drug concentrations in various tissues over time.[13]

Key ADME/Tox Properties for Prediction:

-

Absorption: Predicted parameters include Caco-2 cell permeability and human intestinal absorption.

-

Distribution: Key predictions involve plasma protein binding and blood-brain barrier permeability.

-

Metabolism: Models can predict the likelihood of a compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes.

-

Excretion: Predictions can be made about the primary routes of elimination.

-

Toxicity: In silico models can screen for potential liabilities such as cardiotoxicity (e.g., hERG inhibition), mutagenicity (Ames test prediction), and hepatotoxicity.

Conclusion and Future Perspectives

In silico modeling has proven to be an invaluable tool in the study of piperaquine's interactions with its molecular targets in P. falciparum. Molecular docking and MD simulations have provided detailed insights into the binding modes and energetics of these interactions, helping to rationalize its mechanism of action and the molecular basis of resistance. While the inhibition of heme detoxification remains a central tenet of piperaquine's activity, computational and experimental evidence increasingly supports a multi-target model, which may include PfLDH and is certainly influenced by the function of PfCRT.

Future in silico work should focus on several key areas. The development of more accurate and predictive models for piperaquine resistance, incorporating the complex interplay between PfCRT mutations and plasmepsin copy number variations, is crucial. Furthermore, the application of advanced computational techniques, such as quantum mechanics/molecular mechanics (QM/MM), could provide a more refined understanding of the enzymatic reactions and transport processes involving piperaquine. As more high-resolution structures of P. falciparum proteins become available, in silico screening of piperaquine analogs against a broader range of potential targets will undoubtedly uncover new facets of its pharmacology and pave the way for the rational design of novel antimalarials that can overcome existing resistance mechanisms.

References

- 1. Hemoglobin metabolism in the malaria parasite Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rethinking Dosing Regimen Selection of Piperaquine for Malaria Chemoprevention: A Simulation Study | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The peculiarities and paradoxes of Plasmodium heme metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Frontiers | Incomplete Plasmodium falciparum growth inhibition following piperaquine treatment translates into increased parasite viability in the in vitro parasite reduction ratio assay [frontiersin.org]

- 8. Incomplete Plasmodium falciparum growth inhibition following piperaquine treatment translates into increased parasite viability in the in vitro parasite reduction ratio assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring the pH and Ligand Dependent Flap Dynamics of Malarial Plasmepsin II - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In Vitro Activities of Piperaquine and Other 4-Aminoquinolines against Clinical Isolates of Plasmodium falciparum in Cameroon - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A population pharmacokinetic model of piperaquine in pregnant and non-pregnant women with uncomplicated Plasmodium falciparum malaria in Sudan - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PfCRT mutations conferring piperaquine resistance in falciparum malaria shape the kinetics of quinoline drug binding and transport - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance: Piperaquine Tetraphosphate's Impact on Parasite Digestive Vacuole Function

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Piperaquine (B10710), a bisquinoline antimalarial, remains a critical component of artemisinin-based combination therapies (ACTs) for the treatment of uncomplicated Plasmodium falciparum malaria. Its primary site of action is the parasite's digestive vacuole (DV), a specialized acidic organelle responsible for the degradation of host hemoglobin. This technical guide provides an in-depth analysis of the molecular mechanisms by which piperaquine tetraphosphate (B8577671) disrupts DV function, leading to parasite death. We will explore its role in inhibiting hemozoin formation, the resulting accumulation of toxic heme, and the complex interplay of resistance mechanisms that threaten its efficacy. This document synthesizes key quantitative data, details essential experimental protocols, and visualizes the underlying biological pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals in the field of malariology.

Introduction

The digestive vacuole of the malaria parasite is a finely tuned metabolic hub, essential for parasite survival within the host erythrocyte. It orchestrates the endocytosis and degradation of vast quantities of hemoglobin, providing a crucial source of amino acids for parasite growth and proliferation.[1][2] This process, however, liberates toxic free heme (ferriprotoporphyrin IX), which the parasite detoxifies by biocrystallization into inert hemozoin.[1][2] Piperaquine, like its 4-aminoquinoline (B48711) predecessor chloroquine, exploits this critical pathway.[3][4] It accumulates to high concentrations within the acidic DV and interferes with heme detoxification, ultimately triggering a cascade of cytotoxic events that lead to parasite demise.[3][5][6] Understanding the precise molecular interactions of piperaquine within the DV is paramount for optimizing its use, overcoming emerging resistance, and developing next-generation antimalarials.

Mechanism of Action: Disruption of Heme Detoxification

The principal antimalarial activity of piperaquine is attributed to its ability to inhibit the formation of hemozoin.[6][7] As a weak base, piperaquine is thought to become protonated and trapped within the acidic environment of the DV.[3][5] Here, it is believed to bind to ferriprotoporphyrin IX, preventing its incorporation into the growing hemozoin crystal.[6][8] This inhibition leads to the accumulation of soluble, toxic heme within the DV.[7][8]

The buildup of free heme is highly detrimental to the parasite, inducing oxidative stress, damaging cellular membranes, and inhibiting the activity of various enzymes.[1] This disruption of the DV's delicate homeostasis is a key factor in piperaquine-mediated parasite killing.

Visualizing the Pathway

Caption: Piperaquine's mechanism of action in the parasite digestive vacuole.

Quantitative Analysis of Piperaquine's Effects

The efficacy of piperaquine and the impact of resistance can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Susceptibility of P. falciparum to Piperaquine

| Parasite Strain/Isolate | Genotype (pfcrt, pfmdr1, etc.) | IC50 (nM) | Reference |

| 3D7 (CQ-sensitive) | Wild-type | 27 ± 17 | [9] |

| K1 (CQ-resistant) | Mutant pfcrt | Not specified | [10] |

| Kenyan Isolates (Median) | Mixed | 32 (IQR: 17-46) | [9] |

| Cambodian Isolates (WT) | Wild-type | Median Survival 0% at 200nM | [11] |

| Cambodian Isolates (Triple-resistant) | pfk13/pfcrt/pfmdr1 mutants | Median Survival 14.59% at 200nM | [11] |

| Dd2China C | Mutant pfcrt | 3.4% survival at 800nM | [3] |

IC50: 50% inhibitory concentration. IQR: Interquartile range. CQ: Chloroquine.

Table 2: Effect of Piperaquine on Heme Fractions in P. falciparum

| Condition | Free Heme (%) | Hemozoin (%) | Hemoglobin (%) | Reference |

| Untreated (Parental Lines) | ~13 | ~83 | ~4 | [8] |

| 200 nM Piperaquine | Significant Increase | Significant Reduction | Slight Increase | [8] |

| 2 µM Piperaquine | Significant Increase | Significant Reduction | Slight Increase | [8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of piperaquine's effects on the parasite DV.

In Vitro Drug Susceptibility Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC50) of an antimalarial drug.

Protocol:

-

Parasite Culture: Asynchronously growing P. falciparum cultures are synchronized to the ring stage.

-

Drug Preparation: A serial dilution of piperaquine tetraphosphate is prepared in complete culture medium in a 96-well plate.

-

Incubation: Synchronized ring-stage parasites (0.5% parasitemia, 2% hematocrit) are added to the drug-containing wells and incubated for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).

-

Lysis and Staining: After incubation, the plate is frozen to lyse the red blood cells. A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is then added to each well.

-

Fluorescence Reading: The plate is incubated in the dark for 1 hour, and fluorescence is measured using a microplate reader (excitation: 485 nm, emission: 530 nm).

-

Data Analysis: Fluorescence values are plotted against the drug concentration, and the IC50 is calculated using a non-linear regression model.[12]

Heme Fractionation Assay

This assay quantifies the different forms of heme (free heme, hemozoin, and hemoglobin) within the parasite.

Protocol:

-

Parasite Treatment: Tightly synchronized late trophozoite-stage parasites are treated with piperaquine or a vehicle control for a defined period (e.g., 6 hours).

-

Cell Lysis and Fractionation:

-

Parasitized red blood cells are harvested and lysed with saponin (B1150181) to release the parasites.

-

The parasite pellet is washed and then subjected to a series of extraction steps to separate the different heme species. This typically involves sequential extractions with different buffers and solvents.

-

-

Heme Quantification: The amount of heme in each fraction is determined spectrophotometrically, often using a pyridine-based method that measures the absorbance of the Fe³⁺-heme-pyridine complex.[8]

-

Data Normalization: Heme concentrations are typically normalized to the total protein content or the number of parasites.

Visualizing the Heme Fractionation Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Evidence for the early emergence of piperaquine-resistant Plasmodium falciparum malaria and modeling strategies to mitigate resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity of piperaquine and other 4-aminoquinoline antiplasmodial drugs against chloroquine-sensitive and resistant blood-stages of Plasmodium falciparum. Role of beta-haematin inhibition and drug concentration in vacuolar water- and lipid-phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperaquine-resistant PfCRT mutations differentially impact drug transport, hemoglobin catabolism and parasite physiology in Plasmodium falciparum asexual blood stages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Piperaquine Phosphate? [synapse.patsnap.com]

- 7. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The plasmepsin-piperaquine paradox persists in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Activities of Piperaquine, Lumefantrine, and Dihydroartemisinin in Kenyan Plasmodium falciparum Isolates and Polymorphisms in pfcrt and pfmdr1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Interactions between Piperaquine, Dihydroartemisinin, and Other Conventional and Novel Antimalarial Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prevalence and characterization of piperaquine, mefloquine and artemisinin derivatives triple-resistant Plasmodium falciparum in Cambodia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dihydroartemisinin–piperaquine resistance in Plasmodium falciparum malaria in Cambodia: a multisite prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Genetic Blueprint of Piperaquine Susceptibility: A Technical Guide

For Immediate Release

A Deep Dive into the Molecular Markers and Mechanisms Governing Plasmodium falciparum Response to Piperaquine (B10710) Tetraphosphate (B8577671)

This technical guide offers an in-depth exploration of the genetic determinants of susceptibility to piperaquine tetraphosphate (PQP), a critical partner drug in artemisinin-based combination therapies (ACTs) for malaria. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on resistance mechanisms, key molecular markers, and the experimental methodologies used to investigate them. The emergence and spread of PQP-resistant Plasmodium falciparum in Southeast Asia and South America threatens the efficacy of ACTs, making a thorough understanding of the underlying genetic basis for resistance a global health priority.[1][2]

Core Genetic Determinants of Piperaquine Resistance